4-Sulfobenzoic acid (CAS 636-78-2) is a highly water-soluble, bifunctional aromatic compound featuring both a strongly acidic sulfonic group and a carboxylic acid group in a para configuration. In industrial and advanced materials procurement, it is primarily valued as a hemilabile linker for metal-organic frameworks (MOFs), a precursor for high-surface-area solid acid catalysts, and an immobilized anion source for solid-state electrolytes. Its dual functionality allows it to anchor securely to metal nodes via the carboxylate group while leaving the sulfonic group available for catalytic activity, defect engineering, or ion conduction [1].
Substituting 4-sulfobenzoic acid with generic alternatives fundamentally compromises material performance in advanced applications. Replacing it with benzoic acid eliminates the strongly acidic sulfonic site, drastically reducing its utility in solid acid catalysis and solid-state ion conduction [1]. Conversely, using p-toluenesulfonic acid (pTSA) provides strong Brønsted acidity but lacks the carboxylate anchoring group required for stable coordination to metal nodes (e.g., Zr6 clusters) in MOF synthesis. Furthermore, the specific para-arrangement is critical; meta-isomers like 3-sulfobenzoic acid alter the coordination geometry, preventing the optimal formation of engineered defects that enhance thermal stability in frameworks like UiO-66 [2].
When utilized as a hemilabile linker alongside terephthalic acid in the synthesis of UiO-66, 4-sulfobenzoic acid generates a highly defective yet structurally reinforced framework. Post-synthetic treatment yields a framework (Hl-UiO-66-SO4) with a thermal stability up to 515 °C, significantly outperforming pristine UiO-66 which degrades at 450 °C [1].
| Evidence Dimension | Thermal degradation temperature |
| Target Compound Data | 515 °C (as Hl-UiO-66-SO4) |
| Comparator Or Baseline | 450 °C (Pristine UiO-66) |
| Quantified Difference | +65 °C increase in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) of Zr-based MOFs |
Allows manufacturers to deploy MOF catalysts in higher-temperature industrial gas-phase reactions without framework collapse.
4-Sulfobenzoic acid can be pre-modified into Zr-based MOFs to create heterogeneous solid acid catalysts (e.g., HI-UiO-66-SO3H). These catalysts exhibit a specific surface area of 200–300 m²/g, vastly exceeding the 45 m²/g of conventional acidic resins like Amberlyst-15. In the synthesis of 8-hydroxyquinoline, this optimized sulfonic-functionalized catalyst achieved an 80.7% yield within 3 hours in aqueous media [1].
| Evidence Dimension | Specific surface area and catalytic yield |
| Target Compound Data | 200–300 m²/g; 80.7% yield (3h) |
| Comparator Or Baseline | 45 m²/g (Amberlyst-15 resin) |
| Quantified Difference | 4.4x to 6.6x higher surface area |
| Conditions | Aqueous synthesis of 8-hydroxyquinoline under reflux |
Justifies the procurement of 4-sulfobenzoic acid for synthesizing high-efficiency, recoverable solid acid catalysts that outperform standard commercial resins.
Tethering the potassium salt of 4-sulfobenzoic acid to the hexa-zirconium nodes of MOF-808 creates a robust solid-state electrolyte. By firmly immobilizing the sulfonate anions, the resulting material (MOF-808-SO3K) achieves a potassium-ion conductivity of 3.1 × 10⁻⁵ S/cm at 303 K and a high transference number of 0.76, mitigating the concentration polarization issues seen in traditional liquid electrolytes [1].
| Evidence Dimension | Potassium-ion transference number and conductivity |
| Target Compound Data | 3.1 × 10⁻⁵ S/cm; tK+ = 0.76 |
| Comparator Or Baseline | Traditional liquid electrolytes (typically t+ < 0.5) |
| Quantified Difference | Highly selective single-ion conduction (tK+ = 0.76) |
| Conditions | Solid-state MOF-808 pellet at 303 K |
Essential for R&D teams developing next-generation, dendrite-free potassium-ion batteries requiring single-ion conducting membranes.
Where this compound is the right choice: Procuring 4-sulfobenzoic acid as a hemilabile linker is highly recommended for synthesizing defect-engineered Zr-MOFs (like UiO-66). Its inclusion structurally reinforces the framework, pushing thermal stability past 500 °C, making it ideal for industrial gas-phase catalysis where standard MOFs would thermally degrade [1].
Where this compound is the right choice: 4-Sulfobenzoic acid is the preferred precursor for creating high-surface-area solid acid catalysts. Because it provides a surface area up to 6.6x higher than conventional resins like Amberlyst-15, it is optimal for aqueous fine chemical syntheses (e.g., 8-hydroxyquinoline) requiring high yield and easy catalyst recovery[2].
Where this compound is the right choice: For R&D in solid-state potassium-ion batteries, 4-sulfobenzoic acid (often as a potassium salt) is critical for post-synthetic modification of MOF-808. It successfully immobilizes the anion, achieving a high transference number (0.76) that prevents concentration polarization and suppresses dendrite formation [3].
Irritant